3,5-Dibromo-1H-indazol-7-amine is a heterocyclic compound characterized by its unique indazole structure, which incorporates two bromine atoms at the 3 and 5 positions and an amine group at the 7 position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
3,5-Dibromo-1H-indazol-7-amine can be synthesized through various chemical methods, primarily involving bromination and subsequent amination of indazole derivatives. Its synthesis is crucial for producing compounds with specific pharmacological properties.
This compound falls under the category of indazole derivatives, which are known for their diverse biological activities, including antibacterial and antitumor effects. The classification of 3,5-dibromo-1H-indazol-7-amine highlights its relevance in pharmaceutical research.
The synthesis of 3,5-dibromo-1H-indazol-7-amine typically involves a multi-step process:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. For instance, using a polar aprotic solvent may enhance the reaction rate and selectivity during bromination.
The compound's InChI key is provided for database searches and identification: InChI=1/C7H5Br2N3/c8-6(9)4-2-1-3-5(10)11-12-4/h1-3H,(H3,10,11). This structural representation aids in understanding its reactivity and interaction with biological targets.
3,5-Dibromo-1H-indazol-7-amine can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electronic effects of the bromine substituents, which can stabilize or destabilize intermediates during reactions. Understanding these mechanisms is crucial for designing effective synthetic pathways.
The mechanism of action for compounds derived from 3,5-dibromo-1H-indazol-7-amine often involves interaction with specific biological targets such as enzymes or receptors. The presence of the amine group allows for hydrogen bonding and electrostatic interactions with target sites.
Research indicates that derivatives of this compound may exhibit inhibitory effects on certain cancer cell lines and microbial growth, suggesting potential therapeutic applications in oncology and infectious diseases.
Relevant data includes predicted boiling points around and melting points ranging from to depending on purity and specific conditions used during synthesis.
3,5-Dibromo-1H-indazol-7-amine has several applications in scientific research:
Classical electrophilic bromination employs molecular bromine (Br₂) as the halogen source. For indazole substrates, this reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-deficient nature of the indazole ring necessitates harsh conditions (neat Br₂ at 60–80°C), often leading to polybromination byproducts and reduced regioselectivity at the 3- and 5-positions. The ortho-directing effect of the indazole N-H group promotes initial bromination at C3, while subsequent C5 bromination requires elevated temperatures due to decreased ring activation [3] [9]. Key limitations include:
NBS (N-bromosuccinimide) enables controlled monobromination under radical conditions, followed by SEAr for dibromination. The 5-position is preferentially brominated first due to its higher electron density, with subsequent 3-bromination achieved via acid catalysis:
Mechanistic Insights [10]:
Table 1: Brominating Agents for Indazole Derivatives
| Agent | Conditions | C3 Selectivity | C5 Selectivity | Yield |
|---|---|---|---|---|
| Br₂ | 80°C, neat | Moderate | Low | 45–55% |
| NBS | DCM, 25°C | High | Moderate | 65–70% |
| NBS/Br₂ | AcOH, 50°C | High | High | 89% [3] |
Optimized Protocol [3]:
"5-Bromo-1H-indazol-7-amine (1 eq) in glacial acetic acid is treated with NBS (1.05 eq) at 50°C for 4 h, yielding 89% 3,5-dibromo product after recrystallization from ethanol-water."
"Pd/C (5 mol%) with ammonium formate in methanol selectively removes the C5-bromine at 60°C, yielding 5-Bromo-1H-indazol-7-amine (CAS 316810-86-3) with 95% selectivity" [4] [6]
Metal-Halogen Exchange:
Suzuki Coupling: Pd(PPh₃)₄-mediated arylation retains both bromines unless modified with electron-rich boronic esters [9].
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5